2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure, featuring both a benzofuro and pyrimidinone core, makes it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process:
Formation of the benzofuro core: : This step often requires cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinone group: : This can be achieved through condensation reactions with suitable diamines.
Attachment of the benzyl group: : Usually done via alkylation reactions under the presence of a base.
Final coupling with the acetamide group: : This step requires amide bond formation typically using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques to streamline the synthesis, improving both yield and purity. Employing high-throughput synthesis and continuous flow reactors can significantly enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can introduce carbonyl functionalities or convert alcohol groups to ketones or aldehydes.
Reduction: : Commonly reduces nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Halogenation or sulfonation reactions are typical, altering the electron density and reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like PCC, KMnO4, or O2.
Reduction: : Using H2/Pd, NaBH4, or LiAlH4.
Substitution: : Typically employs halogenating agents like NBS, or sulfonating agents like SO3/H2SO4.
Major Products Formed
Depending on the reaction type, products can range from simple derivatives like benzyl alcohols or benzyl halides to more complex fused ring systems.
Scientific Research Applications
Chemistry: : Used as a starting material for synthesizing various heterocyclic compounds.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: : Possible usage in the development of new materials or catalysts.
Mechanism of Action
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, altering protein conformation and activity, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuro derivatives: : Share similar aromatic properties.
Pyrimidinone analogs: : Have comparable biological activity due to the pyrimidine ring.
Benzyl acetamide derivatives: : Exhibit similar reactivity patterns in synthetic chemistry.
Unique Features
What sets this compound apart is its unique fusion of benzofuro and pyrimidinone rings, which imparts distinctive reactivity and biological activity profiles not commonly seen in simpler analogs.
That’s quite the rundown! Let me know if there are any details you’d like to dive into further.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNOUCFTDBIHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.